
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide, also known as DMTS, is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Biochemical and physiological effects:
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
实验室实验的优点和局限性
One advantage of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
One limitation of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has not been extensively studied in vivo, so its potential effects on living organisms are not well characterized.
未来方向
There are several potential future directions for research on N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide. One area of interest is the development of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide-based therapeutics for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide could provide insights into the underlying biology of various physiological processes. Finally, more research is needed to determine the safety and efficacy of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in vivo, which could pave the way for its use in clinical applications.
合成方法
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with potassium tert-butoxide, followed by the addition of m-tolyloxyacetic acid. The resulting product is then purified using column chromatography to yield pure N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide.
科学研究应用
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study showed that N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory effects as well.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSDMHSMPAWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
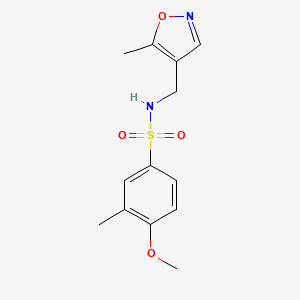
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
![N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557650.png)
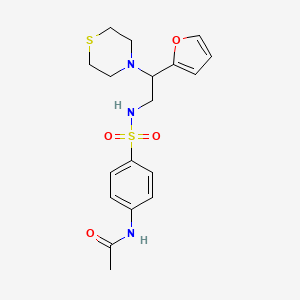
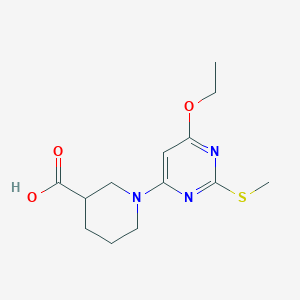
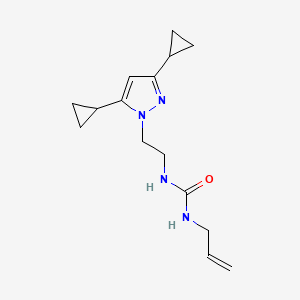
![2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2557657.png)

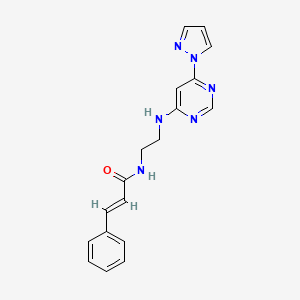
![2-[[4-(4-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2557665.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2557666.png)
